What are the properties of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine?
What are the properties of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine?
An In-Depth Technical Guide to the Predicted Properties of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine
Disclaimer: The compound [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine is a novel chemical entity with no readily available data in the current scientific literature. This guide is a theoretical exploration of its predicted properties, synthesis, and potential applications, based on the established chemistry of structurally related compounds. The information presented herein is intended for research and development professionals and should be used as a conceptual framework rather than a definitive data source.
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide focuses on the predicted characteristics of a novel fluorinated amine, [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine, a compound that combines the reactivity of a diallylamine scaffold with the modulatory effects of an α-fluoromethyl group. While this specific molecule is not yet described in the literature, its structural motifs suggest a rich chemical landscape and potential for diverse applications.
Predicted Molecular and Physicochemical Properties
The properties of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine can be inferred by considering its constituent parts: a diallylamine core and an α-fluoromethyl substituent.
Core Structure: Diallylamine
The diallylamine framework provides two reactive allyl groups, which are susceptible to a wide range of chemical transformations, including electrophilic addition, radical reactions, and transition metal-catalyzed cross-coupling reactions. The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic, although this basicity is expected to be attenuated by the electron-withdrawing fluorine atom.[3]
Key Substituent: α-Fluoromethyl Group
The introduction of a fluoromethyl group at the α-position to the nitrogen is predicted to have several significant effects:
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Reduced Basicity: Fluorine is a highly electronegative atom, and its presence will exert a strong electron-withdrawing inductive effect. This will decrease the electron density on the nitrogen atom, making its lone pair less available for protonation. Consequently, [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine is expected to be a weaker base than its non-fluorinated counterpart, diallylamine.[4]
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Increased Lipophilicity: The fluoromethyl group will increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. This is a common strategy in drug design to improve pharmacokinetic properties.[1]
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. The presence of the fluoromethyl group is likely to block oxidative metabolism at the α-carbon, thereby increasing the metabolic stability of the compound.[2]
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Conformational Effects: The fluorine atom may introduce conformational constraints that could influence the molecule's shape and its interaction with biological targets.
A summary of the predicted physicochemical properties is presented in Table 1.
Table 1: Predicted Physicochemical Properties of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C8H14FN | Based on the chemical structure. |
| Molecular Weight | 143.20 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | By analogy to similar small amines like allylamine.[5] |
| Boiling Point | Higher than allylamine (55-58 °C) due to increased molecular weight. | The larger size and polar C-F bond would increase intermolecular forces.[3][5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane). | The hydrophobic allyl and fluoromethyl groups would reduce water solubility compared to smaller amines.[3] |
| pKa of Conjugate Acid | Expected to be lower than that of diallylamine (pKa ~11) due to the electron-withdrawing effect of the fluoromethyl group. | The inductive effect of fluorine reduces the basicity of the amine.[4] |
Proposed Synthetic Strategies
The synthesis of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine is not described in the literature. However, several plausible synthetic routes can be envisioned based on established methods for the synthesis of fluorinated amines.
Strategy 1: Nucleophilic Fluorination of a Precursor
One potential approach involves the late-stage fluorination of a suitable precursor. This could involve the nucleophilic substitution of a leaving group on the α-carbon with a fluoride source.
Workflow for Synthesis via Nucleophilic Fluorination
Caption: Proposed synthesis via nucleophilic fluorination.
Experimental Protocol (Hypothetical):
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Protection: Diallylamine is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to prevent side reactions at the nitrogen.
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α-Hydroxylation: The protected diallylamine is subjected to α-hydroxylation. This is a challenging step and may require specific reagents that can functionalize the carbon adjacent to the nitrogen.
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Activation: The resulting hydroxyl group is converted into a good leaving group, for example, by reaction with p-toluenesulfonyl chloride (TsCl) to form a tosylate.
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Fluorination: The tosylate is then treated with a nucleophilic fluoride source, such as potassium fluoride (KF) with a phase-transfer catalyst or tetrabutylammonium fluoride (TBAF), to introduce the fluorine atom via an S_N2 reaction.
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Deprotection: The protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the final product.
Strategy 2: Reductive Amination with a Fluorinated Building Block
An alternative strategy involves the use of a fluorinated building block.
Workflow for Synthesis via Reductive Amination
Caption: Proposed synthesis via reductive amination.
Experimental Protocol (Hypothetical):
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Imine Formation: A fluoromethyl allyl ketone (a challenging starting material to synthesize) is reacted with allylamine to form an imine intermediate.
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Reduction: The imine is then reduced to the corresponding amine using a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
Predicted Spectroscopic and Analytical Characteristics
The characterization of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine would rely on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Complex multiplets in the vinylic region (~5-6 ppm) for the allyl protons.- A doublet for the CH₂F protons, with a large coupling constant to fluorine (~45-50 Hz).- Signals for the allylic CH₂ protons adjacent to the nitrogen. |
| ¹³C NMR | - Vinylic carbons in the range of 115-140 ppm.- A doublet for the carbon bearing the fluorine (C-F) with a large one-bond C-F coupling constant (~180-200 Hz). |
| ¹⁹F NMR | - A triplet corresponding to the single fluorine atom, coupled to the two adjacent protons of the CH₂F group. |
| Mass Spec. | - A molecular ion peak (M⁺) at m/z = 143.20.- Fragmentation patterns corresponding to the loss of allyl groups or the fluoromethyl group. |
| IR Spec. | - N-H stretching vibration (~3300-3400 cm⁻¹).- C=C stretching of the allyl groups (~1640 cm⁻¹).- A strong C-F stretching vibration (~1000-1100 cm⁻¹). |
Potential Applications and Future Directions
While speculative, the unique combination of functional groups in [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine suggests several potential areas of application.
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Medicinal Chemistry: As a building block, this molecule could be incorporated into larger structures to create novel drug candidates. The fluoromethyl group could enhance metabolic stability and binding affinity, while the allyl groups provide handles for further chemical modification.[2] The α-fluoromethylamine motif is of interest in the development of enzyme inhibitors.[6]
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Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry as herbicides, pesticides, and fungicides.[4] The biological activity of this compound would be an interesting area of investigation.
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Materials Science: The allyl groups could be used for polymerization or for grafting the molecule onto surfaces to create functionalized materials with tailored properties.
Conclusion
[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine represents an intriguing, albeit currently hypothetical, molecule at the interface of amine chemistry and organofluorine science. Based on fundamental chemical principles and analogy to related compounds, it is predicted to be a weakly basic, lipophilic amine with enhanced metabolic stability. Its synthesis would likely require a multi-step sequence involving either late-stage fluorination or the use of a fluorinated building block. The potential applications in medicinal chemistry and materials science warrant further investigation into the synthesis and characterization of this and related α-fluorinated diallylamines. This theoretical guide provides a foundational framework for researchers interested in exploring this novel area of chemical space.
References
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